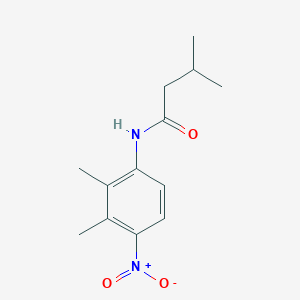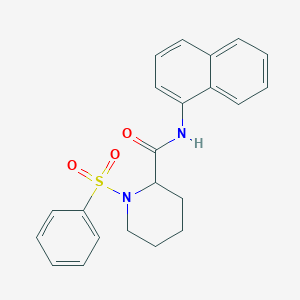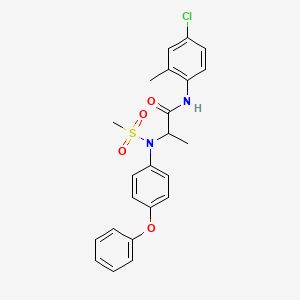
N-(2,3-dimethyl-4-nitrophenyl)-3-methylbutanamide
Descripción general
Descripción
N-(2,3-dimethyl-4-nitrophenyl)-3-methylbutanamide, commonly known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It belongs to the class of phenylacetic acid derivatives and is available in various formulations such as tablets, capsules, injections, and topical gels. Diclofenac is known to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, leading to anti-inflammatory, analgesic, and antipyretic effects.
Mecanismo De Acción
Diclofenac exerts its pharmacological effects by inhibiting the activity of COX enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins. Prostaglandins play a crucial role in inflammation, pain, and fever, and their inhibition leads to the anti-inflammatory, analgesic, and antipyretic effects of Diclofenac.
Biochemical and Physiological Effects:
Diclofenac has been shown to have various biochemical and physiological effects, including the inhibition of platelet aggregation, modulation of cytokine production, and reduction of oxidative stress. It has also been reported to have a protective effect on the gastrointestinal mucosa, which is often affected by long-term N-(2,3-dimethyl-4-nitrophenyl)-3-methylbutanamide use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diclofenac is widely used in laboratory experiments due to its well-established pharmacological effects and availability in various formulations. However, its use in cell culture studies has been limited due to its cytotoxicity at high concentrations. Moreover, the variability in the response of different cell types to Diclofenac has been reported, which highlights the need for careful selection of the experimental model.
Direcciones Futuras
Several future directions can be explored in the field of Diclofenac research, including the development of novel formulations with improved efficacy and safety profiles. Moreover, the investigation of Diclofenac's role in the prevention and treatment of various types of cancer is an exciting area of research. The identification of new targets and pathways involved in the pharmacological effects of Diclofenac can also lead to the development of new therapeutic strategies. Finally, the investigation of the potential adverse effects of Diclofenac on the environment and wildlife is an emerging area of research that requires further attention.
Aplicaciones Científicas De Investigación
Diclofenac has been extensively studied for its therapeutic potential in various conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute pain. It has also been investigated for its role in the prevention of postoperative pain and inflammation. Moreover, Diclofenac has been shown to have anticancer properties, and several studies have reported its potential as an adjuvant therapy in cancer treatment.
Propiedades
IUPAC Name |
N-(2,3-dimethyl-4-nitrophenyl)-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-8(2)7-13(16)14-11-5-6-12(15(17)18)10(4)9(11)3/h5-6,8H,7H2,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWMTFMCAHFDSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)[N+](=O)[O-])NC(=O)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethyl-4-nitrophenyl)-3-methylbutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzenesulfonate](/img/structure/B4018665.png)
![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-methoxynicotinamide](/img/structure/B4018668.png)
![2-phenyl-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B4018675.png)
![4,4'-{[5-(3-nitrophenyl)-2-furyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4018688.png)
![4,4-dimethyl-1-(2-nitrophenyl)-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B4018690.png)




![N-(2-furylmethyl)-2-{4-[2-(4-methylphenoxy)ethyl]-1-piperazinyl}-4-quinazolinamine](/img/structure/B4018732.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B4018740.png)
![N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)leucine](/img/structure/B4018748.png)